Dov-Val-Dil-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

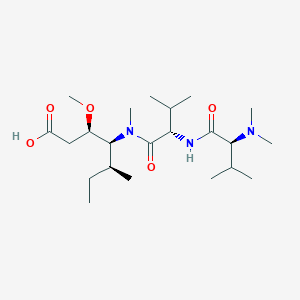

(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N3O5/c1-11-15(6)20(16(30-10)12-17(26)27)25(9)22(29)18(13(2)3)23-21(28)19(14(4)5)24(7)8/h13-16,18-20H,11-12H2,1-10H3,(H,23,28)(H,26,27)/t15-,16+,18-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYYEUIJXQMEBX-DLRXZHIHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dov-Val-Dil-OH: A Core Component in Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dov-Val-Dil-OH is a crucial tripeptide fragment and a key intermediate in the synthesis of dolastatin 10 and its potent analogues, such as monomethyl auristatin E (MMAE).[1][2] Primarily utilized as a component of cleavable linkers in the burgeoning field of Antibody-Drug Conjugates (ADCs), this compound plays a pivotal role in the targeted delivery and controlled release of highly cytotoxic payloads to cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its application in ADC technology. Detailed experimental protocols, quantitative data, and visual representations of its mechanism of action are presented to support researchers and professionals in the development of next-generation cancer therapeutics.

Chemical Structure and Properties

This compound, with the IUPAC name (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid, is a complex tripeptide derivative.[3] Its structure incorporates three amino acid residues: Dolavaline (Dov), Valine (Val), and Dolaisoleuine (Dil).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C22H43N3O5 | [2] |

| Molecular Weight | 429.59 g/mol | [4] |

| CAS Number | 133120-89-5 | [2] |

| Appearance | White Solid | [3] |

| Predicted Solubility | Data not available in search results. General peptide solubility rules apply; likely soluble in organic solvents like DMF and DMSO. | General Knowledge |

| Predicted pKa | Data not available in search results. The carboxylic acid would have a pKa around 4-5, and the tertiary amine a pKa around 9-10. | General Chemical Principles |

| Predicted logP | Data not available in search results. The molecule has both hydrophobic and hydrophilic regions, suggesting a moderate logP value. | General Chemical Principles |

Role in Antibody-Drug Conjugates (ADCs)

This compound is a fundamental building block for enzyme-cleavable linkers in ADCs. These sophisticated biotherapeutics are designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[5]

The Val-Ala/Val-Cit Cleavable Linker

The Valine residue in the this compound sequence is critical for the linker's susceptibility to enzymatic cleavage. In many ADC designs, this sequence is extended to include Alanine (Ala) or Citrulline (Cit), creating a Val-Ala or Val-Cit dipeptide that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[5][6] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted mechanism for payload release.[5]

Mechanism of Payload Release

The general workflow for an ADC utilizing a this compound containing linker is as follows:

-

Circulation and Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell via endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the peptide linker at the Valine residue.

-

Payload Release: This cleavage initiates the release of the cytotoxic payload (e.g., MMAE) from the linker.

-

Cytotoxic Action: The released payload can then exert its cell-killing effects, typically by disrupting microtubule dynamics.

Biological Activity and Signaling Pathway

When integrated into an ADC, the cytotoxic payload released from the this compound-containing linker, typically an auristatin derivative like MMAE, induces potent anti-tumor activity. The primary mechanism of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis.[7]

Microtubule Disruption and Cell Cycle Arrest

MMAE binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular processes, including mitosis. The cell is unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[7]

Induction of Apoptosis

Prolonged G2/M arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. This process is multifaceted and involves the activation of several pathways:

-

Endoplasmic Reticulum (ER) Stress: The disruption of microtubule-dependent cellular processes can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, inducing the Unfolded Protein Response (UPR) or ER stress.[8] Chronic ER stress activates pro-apoptotic signaling pathways.

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Auristatin-induced apoptosis involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][10]

-

Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate. Auristatin-induced signaling shifts this balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[11][12]

Experimental Protocols

Synthesis of a Dolastatin 10 Analogue via Coupling of this compound

This protocol is adapted from a published procedure for the synthesis of a dolastatin 10 analogue and describes the coupling of this compound with another peptide fragment.[6][13]

Materials:

-

This compound

-

H-Dap(N3)-Phe-OMe (or other suitable C-terminal fragment)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIEA)

-

N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)

-

Reagents for purification (e.g., water, acetonitrile, trifluoroacetic acid for RP-HPLC)

Procedure:

-

Dissolve this compound (1.0 eq) and the C-terminal fragment (e.g., H-Dap(N3)-Phe-OMe, 1.05 eq) in anhydrous DMAc.

-

Add Et3N (4.5 eq) to the stirred solution.

-

Add EDCI (2.0 eq) and HOBt (0.75 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 15 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and DMAc.

-

Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.05% TFA.

-

Lyophilize the pure fractions to obtain the final product as a TFA salt.

Table 2: Reagents for Peptide Coupling Reaction

| Reagent | Molar Ratio | Purpose |

| This compound | 1.0 | N-terminal peptide fragment |

| H-Dap(N3)-Phe-OMe | 1.05 | C-terminal peptide fragment |

| EDCI | 2.0 | Coupling agent |

| HOBt | 0.75 | Racemization suppressant |

| Et3N | 4.5 | Base |

| DMAc | - | Solvent |

General Protocol for Assessing ADC-Induced Apoptosis

This protocol provides a general workflow for evaluating the apoptotic effects of an ADC containing a this compound-based linker and an auristatin payload.

Materials:

-

Cancer cell line expressing the target antigen

-

Antibody-Drug Conjugate (ADC)

-

Cell culture medium and supplements

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Antibodies for Western blotting (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax)

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture and Treatment:

-

Plate the target cancer cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the ADC for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control.

-

-

Apoptosis Analysis by Flow Cytometry:

-

Harvest the cells (including floating cells in the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

-

-

Western Blot Analysis of Apoptosis Markers:

-

Lyse the treated and control cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a cornerstone molecule in the design and synthesis of advanced antibody-drug conjugates. Its incorporation into enzymatically cleavable linkers allows for the precise and targeted release of highly potent cytotoxic payloads within cancer cells, a strategy that has shown significant promise in the treatment of various malignancies. A thorough understanding of its chemical properties, its role in the mechanism of ADC action, and the downstream signaling pathways it helps to initiate is essential for the continued development of safer and more effective cancer therapies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology through innovative drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 133120-89-5 | BroadPharm [broadpharm.com]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. books.rsc.org [books.rsc.org]

- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 10. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Role of Dov-Val-Dil-OH in Dolastatin Synthesis: A Technical Guide

Executive Summary: Dolastatin 10 is a potent antimitotic natural peptide with significant therapeutic potential, particularly as a payload in Antibody-Drug Conjugates (ADCs). Its complex structure, featuring several unique non-proteinogenic amino acids, necessitates a sophisticated synthetic approach. Total synthesis of dolastatin 10 relies on a convergent fragment strategy, where the molecule is assembled from smaller, pre-synthesized peptide units. Within this framework, the N-terminal tripeptide Dov-Val-Dil-OH serves as a critical building block. This document provides a detailed overview of its role, synthesis, and coupling, tailored for chemical researchers and drug development professionals.

Introduction to Dolastatin 10 and its Structural Units

Dolastatin 10 is a pentapeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3] Its remarkable cytotoxicity against various cancer cell lines (with IC50 values in the sub-nanomolar range) stems from its ability to inhibit tubulin polymerization.[1][4] The linear peptide is composed of four unique amino acid residues and a C-terminal amine:

-

Dov (P1): (S)-Dolavaline

-

Val (P2): (S)-Valine

-

Dil (P3): (3R,4S,5S)-Dolaisoleuine

-

Dap (P4): (2R,3R,4S)-Dolaproine

-

Doe (P5): (S)-Dolaphenine

The tripeptide This compound represents the P1-P2-P3 sequence, possessing a free carboxylic acid (-OH) at the C-terminus of the dolaisoleuine residue. This functional group is pivotal for its role as a synthetic precursor.

The Convergent Synthesis Strategy

The total synthesis of dolastatin 10 is most efficiently achieved via a convergent strategy. This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This method is generally preferred over a linear synthesis (stepwise addition of single amino acids) for complex peptides as it simplifies purification and improves overall yield.

In this context, the primary role of This compound is to serve as the N-terminal fragment. It is meticulously synthesized and purified as a standalone tripeptide. Subsequently, it is coupled with the C-terminal dipeptide fragment, typically H-Dap-Doe (Dolaproinyl-Dolaphenine), to form the complete pentapeptide backbone of dolastatin 10.[5] This fragment condensation is the cornerstone of the entire synthetic route.

Synthesis of the this compound Fragment

The preparation of the this compound tripeptide itself is a multi-step process requiring careful control of stereochemistry and the use of protecting groups to prevent unwanted side reactions. Standard solid-phase or solution-phase peptide synthesis methodologies are employed.

A typical solution-phase synthesis would proceed as follows:

-

Dipeptide Formation: N-terminally protected Dolavaline (e.g., Boc-Dov-OH) is coupled with a C-terminally protected Valine ester (e.g., H-Val-OtBu) using a standard peptide coupling reagent to form Boc-Dov-Val-OtBu.

-

Dipeptide Deprotection: The C-terminal ester of the dipeptide is selectively cleaved to yield Boc-Dov-Val-OH.

-

Tripeptide Formation: The resulting dipeptide is then coupled with a protected Dolaisoleuine ester (e.g., H-Dil-OtBu) to form the protected tripeptide, Boc-Dov-Val-Dil-OtBu.

-

Final Deprotection: The C-terminal tert-butyl ester is removed, often using trifluoroacetic acid (TFA), to yield the final fragment, this compound, typically as a TFA salt.[6]

| Step | Reactants | Coupling Reagents | Product | Reported Yield |

| 1 | Boc-Val-OH + H-Dil-OBut | DCC, CH₂Cl₂ | Boc-Val-Dil-OBut | ~85% |

| 2 | Boc-Val-Dil-OBut | H₂, Pd-C (for Z-group) or TFA (for Boc) | H-Val-Dil-OBut | Quantitative |

| 3 | Boc-Dov-OH + H-Val-Dil-OBut | DEPC, Et₃N, DMF | Boc-Dov-Val-Dil-OBut | ~90% |

| 4 | Boc-Dov-Val-Dil-OBut | TFA, CH₂Cl₂ | This compound | Quantitative |

Yields are representative and can vary based on specific protecting groups and coupling agents used. DEPC: Diethyl Phosphorocyanidate; DCC: Dicyclohexylcarbodiimide.

The Key Coupling Reaction: Incorporating this compound

The central role of this compound is realized in the fragment condensation step. The free carboxyl group of the tripeptide is activated and reacted with the free N-terminal amine of the C-terminal fragment (H-Dap-Doe).

This reaction is critical and must proceed with high efficiency and minimal racemization to be viable. A variety of modern peptide coupling reagents are used to facilitate this transformation.

| Reactant 1 | Reactant 2 | Coupling System | Solvent | Yield | Reference |

| This compound | H-Dap-Doe | Diethyl Cyanophosphonate (DEPC), Et₃N | DMF | High | [5] |

| This compound | H-Dap(N₃)-Phe-OMe | EDCI, HOBt, Et₃N | DMAc | 58% | [3][7] |

Experimental Protocol: Representative Fragment Condensation

The following is a representative protocol for the coupling of this compound with a C-terminal fragment, based on published syntheses.[3][7]

Objective: To synthesize the pentapeptide backbone of a dolastatin 10 analogue by coupling the tripeptide acid this compound with the dipeptide amine H-Dap(N₃)-Phe-OMe.

Materials:

-

H-Dap(N₃)-Phe-OMe (1.0 eq, e.g., 20 mg, 0.04 mmol)

-

This compound (1.025 eq, e.g., 20 mg, 0.041 mmol)

-

Triethylamine (Et₃N) (4.5 eq, e.g., 25 μL, 0.18 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 eq, e.g., 15 mg, 0.08 mmol)

-

Hydroxybenzotriazole (HOBt) (0.75 eq, e.g., 5 mg, 0.03 mmol)

-

N,N-Dimethylacetamide (DMAc), anhydrous (2 mL)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the C-terminal amine fragment, H-Dap(N₃)-Phe-OMe, and the N-terminal acid fragment, this compound.

-

Dissolve the solids in anhydrous DMAc (2 mL).

-

Add triethylamine (Et₃N) to the stirred solution to act as a base.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Add the coupling reagents, EDCI and HOBt, to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at ambient temperature.

-

Monitor the reaction for completion using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 15-24 hours.

-

Upon completion, quench the reaction by diluting the mixture with water.

-

Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired pentapeptide.

Conclusion

This compound is not merely an intermediate but a cornerstone in the total synthesis of dolastatin 10 and its potent analogues. Its role as the primary N-terminal building block in a convergent fragment strategy allows for a more manageable and higher-yielding synthetic pathway. The successful preparation of this tripeptide and its subsequent high-fidelity coupling to the C-terminal fragment are critical determinants of the overall success in obtaining these therapeutically vital molecules. The methodologies outlined herein represent the culmination of extensive research in complex peptide synthesis, enabling the development of next-generation anticancer agents.

References

- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 133120-89-5 | BroadPharm [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

The Core Mechanism: An In-depth Technical Guide to the Action of Dolastatin Analogues Derived from Dov-Val-Dil-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a potent antineoplastic pentapeptide isolated from the marine sea hare Dolabella auricularia, and its synthetic analogues represent a class of exceptionally cytotoxic agents that have garnered significant attention in oncology.[1] These compounds are renowned for their ability to inhibit cell proliferation at sub-nanomolar concentrations.[2] The core structure of these powerful molecules is often built upon key amino acid subunits, with the N-terminal tripeptide fragment, dolavaline-valine-dolaisoleucine (Dov-Val-Dil), playing a pivotal role in their biological activity. This technical guide delves into the intricate mechanism of action of dolastatin analogues, with a particular focus on the foundational role of the Dov-Val-Dil-OH tripeptide intermediate. While this tripeptide itself exhibits reduced activity, its structural integrity is paramount for the potent anti-tubulin effects of the larger pentapeptide analogues.[3]

Core Mechanism of Action: Microtubule Destabilization

The primary mechanism of action for dolastatin analogues is the inhibition of tubulin polymerization.[1] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By binding to tubulin, dolastatin analogues disrupt microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death.[4]

These agents bind to the vinca domain on β-tubulin, interfering with the assembly of αβ-tubulin heterodimers into microtubules.[5] This disruption leads to the depolymerization of existing microtubules and prevents the formation of new ones.[6] The N-terminal Dov-Val-Dil tripeptide is crucial for this interaction, positioning the molecule within a hydrophobic pocket on tubulin.[7] However, studies have shown that the tripeptide fragment alone, while capable of inhibiting tubulin polymerization to some extent (approximately 30% as effective as dolastatin 10), lacks cytotoxic activity.[3] This indicates that the C-terminal residues of the pentapeptide analogues are essential for potent cytotoxicity, though the initial binding and disruption of tubulin are dictated by the N-terminal tripeptide.

The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[6] Unable to form a functional mitotic spindle, the cancer cells cannot proceed through mitosis, which ultimately triggers the apoptotic cascade.[6]

Signaling Pathways

The sustained G2/M arrest and microtubule disruption induced by dolastatin analogues trigger downstream signaling pathways that converge on apoptosis.

A key pathway involves the activation of c-Jun N-terminal kinase (JNK).[6] Activated JNK can phosphorylate and inactivate the anti-apoptotic protein Bcl-2, while also activating pro-apoptotic proteins like Bax.[8][9] This shifts the balance towards apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[10]

Quantitative Data

The potency of dolastatin analogues is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-based cytotoxicity assays and biochemical tubulin polymerization assays.

| Compound | Assay Type | Cell Line / System | IC50 Value | Reference |

| Dolastatin 10 | Cytotoxicity | L1210 Leukemia | 0.03 nM | [2] |

| Dolastatin 10 | Cytotoxicity | NCI-H69 Lung Cancer | 0.059 nM | [2] |

| Dolastatin 10 | Cytotoxicity | DU-145 Prostate Cancer | 0.5 nM | [2] |

| Dolastatin 10 | Tubulin Polymerization | Purified Tubulin | 2.2 µM | [2] |

| Dolastatinol | Cytotoxicity | MDA-MB-231 Breast Cancer | 1.54 nM | [11] |

| Dolastatinol | Cytotoxicity | BT474 Breast Cancer | 0.95 nM | [11] |

| Dolastatinol | Cytotoxicity | SKBR3 Breast Cancer | 2.3 nM | [11] |

| Monomethyl Auristatin F (MMAF) | Cytotoxicity | MDA-MB-231 Breast Cancer | >1000 nM | [11] |

| Analogue D5 | Tubulin Binding (Kd) | Purified Tubulin | 29.4 ± 6 µM | [6] |

| Analogue D5 | Cytotoxicity | HeLa Cells | 8.7 ± 0.3 nM | [12] |

| Dov-Val-Dil Tripeptide | Tubulin Polymerization | Purified Tubulin | ~30% activity of Dolastatin 10 | [3] |

| Dov-Val-Dil Tripeptide | Cytotoxicity | L1210 Leukemia | No activity | [3] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagents: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Procedure: Reactions are assembled on ice in a 96-well plate. The reaction mixture typically contains tubulin (e.g., 10 µM), polymerization buffer, and various concentrations of the test compound.

-

Initiation and Measurement: Polymerization is initiated by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C. The increase in absorbance at 340 nm, which corresponds to light scattering by microtubules, is monitored over time (e.g., every 30-60 seconds for 60-90 minutes).

-

Data Analysis: The rate and extent of polymerization are determined from the resulting curves. IC50 values are calculated by plotting the inhibition of polymerization against the compound concentration.

Cell-Based Microtubule Integrity Assay (Immunofluorescence)

This method visualizes the effect of dolastatin analogues on the microtubule network within cultured cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are seeded on coverslips in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of the dolastatin analogue for a specified period (e.g., 24 hours).[11]

-

Fixation and Permeabilization: After treatment, the cells are washed with PBS and fixed with a solution such as 4% paraformaldehyde. The cell membranes are then permeabilized with a detergent like 0.1-0.2% Triton X-100 to allow antibody entry.[11]

-

Immunostaining: Non-specific antibody binding is blocked using a blocking buffer (e.g., 5% BSA in PBST). The cells are then incubated with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.[11]

-

Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides with an antifade mounting medium.

-

Imaging and Analysis: The microtubule network is visualized using a fluorescence or confocal microscope. The degree of microtubule disruption (e.g., depolymerization, fragmentation) is assessed qualitatively and can be quantified using image analysis software.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the cell cycle arrest induced by the test compounds.

Methodology:

-

Cell Treatment: Cells are treated with the dolastatin analogue for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

-

Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to remove RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

Conclusion and Future Directions

Dolastatin analogues built upon the this compound framework are among the most potent anticancer agents ever discovered. Their mechanism of action is centered on the potent inhibition of tubulin polymerization, which leads to G2/M cell cycle arrest and apoptosis, mediated by signaling pathways including JNK activation and Bcl-2 phosphorylation. The Dov-Val-Dil N-terminal tripeptide is essential for tubulin binding, but the full pentapeptide structure is required for high-potency cytotoxicity. This highlights the modular nature of these compounds and suggests that while the N-terminus provides the "anchor," the C-terminus delivers the "toxic payload" effect.

The lack of significant cytotoxicity of the this compound tripeptide itself, despite its tubulin-binding capabilities, presents an intriguing area for future research. Further synthesis and evaluation of novel, smaller mimetics based on this tripeptide could lead to the development of new anticancer agents with potentially different pharmacological profiles or serve as valuable tools for further elucidating the intricacies of tubulin-ligand interactions. The continued exploration of the structure-activity relationships within this remarkable class of molecules holds great promise for the future of targeted cancer therapy.

References

- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [agris.fao.org]

- 6. This compound, 133120-89-5 | BroadPharm [broadpharm.com]

- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The intricate machinery of life: A technical guide to the biosynthesis of dolastatin intermediates in marine organisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of dolastatin biosynthesis, focusing on the intricate enzymatic processes within marine cyanobacteria that lead to the creation of these potent anti-cancer agents. Dolastatins, originally isolated from the sea hare Dolabella auricularia, are now known to be produced by marine cyanobacteria, with Caldora penicillata (formerly Symploca sp.) identified as a key producer.[1] This guide provides a comprehensive overview of the biosynthetic gene cluster, the functions of the key enzymes involved, quantitative data on the process, detailed experimental protocols for further research, and visualizations of the key pathways and workflows.

The Dolastatin 10 Biosynthetic Blueprint: A Hybrid NRPS-PKS System

The biosynthesis of dolastatin 10, a prominent member of the dolastatin family, is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). This cluster, identified in Caldora penicillata, is a hybrid system combining non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules to assemble the complex peptide-polyketide structure.[1]

The dolastatin 10 BGC from Caldora penicillata FK14-30 spans approximately 37 kilobases and contains a suite of genes encoding the necessary enzymatic machinery.[2] The core of this machinery is a series of NRPS and PKS modules that sequentially add and modify the precursor units to build the final dolastatin molecule.

The Genetic Architecture of Dolastatin 10 Biosynthesis

The dolastatin 10 BGC is a contiguous stretch of DNA containing genes responsible for the synthesis of the peptide backbone, its modifications, and its release. The key genes and their putative functions are summarized in the table below.

| Gene | Putative Function | Description |

| dolA | Methyltransferase | Catalyzes the methylation of a precursor molecule. |

| dolB | Non-ribosomal peptide synthetase (NRPS) | Responsible for the activation and incorporation of an amino acid precursor. Contains adenylation (A), and thiolation (T) domains. |

| dolC | Non-ribosomal peptide synthetase (NRPS) | A large, multi-modular NRPS responsible for elongating the peptide chain. |

| dolD | Methyltransferase | Likely involved in the methylation of the growing peptide chain. |

| dolE | Methyltransferase | Another methyltransferase suggested to participate in the modification of the dolastatin backbone. |

| dolF | Polyketide synthase (PKS) | A PKS module responsible for the incorporation of a polyketide extender unit. |

| dolG | Non-ribosomal peptide synthetase (NRPS) | An NRPS module that adds another amino acid to the growing chain. |

| dolH | Polyketide synthase (PKS) | Another PKS module contributing to the polyketide portion of the molecule. |

| dolI | Non-ribosomal peptide synthetase (NRPS) | The final NRPS module in the assembly line. |

| dolJ | Non-heme diiron monooxygenase | Catalyzes the terminal thiazole formation in dolastatin 10.[1] |

The Stepwise Assembly of Dolastatin Intermediates

The biosynthesis of dolastatin 10 is a highly orchestrated process. The precursor units for the peptide chain are (S)-dolavaline (Dov), (S)-valine, (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and (S)-dolaphenine (Doe).[1] The assembly line nature of the NRPS/PKS system ensures the correct sequence and stereochemistry of these units in the final product.

The proposed biosynthetic pathway, visualized in the diagram below, illustrates the sequential action of the Dol enzymes.

Caption: Proposed biosynthetic pathway for dolastatin 10.

Quantitative Insights into Dolastatin Biosynthesis

Quantitative analysis of natural product biosynthesis is crucial for understanding pathway efficiency and for optimizing production, whether in the native organism or a heterologous host. While comprehensive quantitative data for the entire dolastatin 10 pathway is still emerging, some key data points are available.

| Parameter | Value | Organism/Enzyme | Reference |

| Yield of Dolastatin Analogs | |||

| Symplostatin 1 (dolastatin 10 analog) | Not specified, but isolated | Symploca hydnoides | [3] |

| Symplostatin 3 (dolastatin 10 analog) | Not specified, but isolated | Symploca sp. VP452 | [4][5] |

| Enzyme Kinetics | |||

| DolJ K_m (for substrate 1) | 70.2 ± 4.0 µM | Caldora penicillata | [1] |

| DolJ k_cat (for substrate 1) | 0.58 ± 0.01 s⁻¹ | Caldora penicillata | [1] |

| Heterologous Production | |||

| Cryptomaldamide Titer | ~15 mg/g biomass dry weight | Anabaena sp. PCC 7120 | [4] |

| Lyngbyatoxin A Titer | 25.6 mg/L | Escherichia coli | [6] |

| Indolactam-V Titer | 150 mg/L | Escherichia coli | [6] |

Experimental Protocols for Studying Dolastatin Biosynthesis

This section provides detailed methodologies for key experiments to investigate the biosynthesis of dolastatin intermediates. These protocols are based on established methods for studying NRPS and PKS systems and can be adapted for the specific enzymes of the dolastatin pathway.

Heterologous Expression of the Dolastatin 10 Gene Cluster in E. coli

This protocol describes a general workflow for the cloning and expression of a large cyanobacterial BGC, such as the dolastatin 10 cluster, in E. coli.

References

- 1. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Symplostatin 1: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Symplostatin 3, a new dolastatin 10 analogue from the marine cyanobacterium Symploca sp. VP452 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Dov-Val-Dil-OH: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Key Dolastatin 10 Building Block

This technical guide provides a comprehensive overview of the stereochemistry of Dov-Val-Dil-OH, a crucial tripeptide intermediate in the synthesis of the potent antineoplastic agent dolastatin 10 and its analogues. Understanding the precise three-dimensional arrangement of this molecule is paramount for researchers, scientists, and drug development professionals, as stereochemistry dictates its biological activity and therapeutic potential. This document outlines the stereochemical configuration of the constituent amino acids, provides detailed experimental protocols for its stereoselective synthesis and analysis, and presents quantitative data on the biological implications of its stereoisomers.

Introduction to this compound and its Significance

This compound is a synthetic tripeptide composed of three amino acid residues: (S)-Dolavaline (Dov), (S)-Valine (Val), and (3R,4S,5S)-Dolaisoleuine (Dil). It serves as a key precursor in the total synthesis of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are highly potent microtubule inhibitors that have found significant application as payloads in antibody-drug conjugates (ADCs) for cancer therapy. The profound cytotoxicity of these compounds is intrinsically linked to their precise stereochemical architecture.

The Critical Role of Stereochemistry in Biological Activity

The biological activity of dolastatin 10 and its fragments is highly dependent on their stereochemistry. Even minor alterations in the chiral centers of the constituent amino acids can lead to a dramatic loss of cytotoxic potency. Research has shown that the natural stereoconfiguration of the Dov-Val-Dil moiety is essential for its ability to inhibit tubulin polymerization, a key mechanism of action for its anticancer effects.

Quantitative Impact of Stereoisomerism on Biological Potency

The following table summarizes the inhibitory concentrations (IC50) of dolastatin 10 and its analogues, highlighting the critical nature of maintaining the correct stereochemistry for potent cytotoxic activity. While specific data for this compound stereoisomers is not extensively published, the data for the parent compound and its derivatives strongly infers the importance of the stereochemical integrity of this tripeptide fragment.

| Compound | Target Cell Line | IC50 (nM) | Reference |

| Dolastatin 10 | L1210 Leukemia | 0.03 | [1] |

| Dolastatin 10 | NCI-H69 Small Cell Lung Cancer | 0.059 | [1] |

| Dolastatin 10 | DU-145 Human Prostate Cancer | 0.5 | [1] |

| (19aR)-Isodolastatin 10 | P388 Lymphocytic Leukemia | 0.045 | Pettit, G. R., et al. (1990). J. Med. Chem., 33(12), 3132-3133. |

Stereoselective Synthesis of this compound

The synthesis of this compound with the correct stereochemistry requires a carefully controlled sequence of peptide couplings, utilizing stereochemically pure amino acid building blocks. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies can be employed.

Synthesis of Chiral Amino Acid Precursors

The non-standard amino acids, (S)-Dolavaline (N,N-dimethyl-L-valine) and (3R,4S,5S)-Dolaisoleuine, must be synthesized with high stereopurity prior to their incorporation into the tripeptide.

This procedure is adapted from commercially available information for N,N-dimethyl-L-valine.

-

Starting Material: L-Valine.

-

Reductive Amination:

-

Dissolve L-valine in an aqueous solution of formaldehyde.

-

Add a reducing agent, such as sodium borohydride or hydrogen over a palladium catalyst, in a controlled manner.

-

Maintain the reaction at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, acidify the mixture to quench any remaining reducing agent.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure (S)-N,N-dimethyl-L-valine.

-

The synthesis of the complex amino acid dolaisoleuine is a multi-step process. The following is a generalized protocol based on published synthetic routes.

-

Starting Material: A suitable chiral precursor, such as L-isoleucine.

-

Multi-step Synthesis: The synthesis typically involves several key steps, which may include:

-

Protection of the amino and carboxyl groups of the starting material.

-

Stereoselective aldol condensation to introduce the new chiral centers.

-

Reduction and methylation steps.

-

Deprotection and purification of the final N-Boc protected dolaisoleuine.

-

-

Purification: Each intermediate and the final product must be rigorously purified by column chromatography to ensure high stereochemical purity.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS offers a streamlined approach for the synthesis of this compound.

-

Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Dil-OH.

-

Deprotection: Remove the Fmoc protecting group from the resin-bound Dil using a 20% solution of piperidine in DMF.

-

Coupling of Valine:

-

Activate Fmoc-Val-OH using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Monitor the coupling efficiency using a Kaiser test.

-

-

Deprotection: Remove the Fmoc group from the newly added Val residue.

-

Coupling of Dolavaline:

-

Couple Boc-Dov-OH to the N-terminus of the dipeptide using a suitable coupling agent.

-

-

Cleavage from Resin:

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to release the tripeptide.

-

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC to obtain pure this compound.

References

An In-depth Technical Guide to Dov-Val-Dil-OH: A Key Intermediate in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dov-Val-Dil-OH, a tripeptide intermediate crucial in the synthesis of potent payloads for antibody-drug conjugates (ADCs). This document outlines its chemical properties, its role in ADC linker technology, and provides generalized experimental workflows and conceptual signaling pathways relevant to its application.

Core Chemical and Physical Data

This compound, with the IUPAC name (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid, is a key synthetic building block.[1] Its fundamental properties are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 133120-89-5 | [1][2][3][4] |

| Molecular Weight | 429.59 g/mol | [1][4] |

| Molecular Formula | C22H43N3O5 | [1][4] |

| Synonyms | L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-; dimethylVal-Val-Dil-COOH | [1] |

Role in Antibody-Drug Conjugates

This compound serves as a critical intermediate in the synthesis of dolastatins and their analogs, which are highly potent cytotoxic agents.[1][2] These cytotoxic payloads are often incorporated into ADCs, which are a class of targeted therapeutics designed to selectively deliver potent drugs to cancer cells.

The tripeptide structure of this compound is a component of enzymatically cleavable linkers.[5] In ADC design, a linker connects the monoclonal antibody to the cytotoxic payload. The linker is designed to be stable in systemic circulation but to be cleaved upon internalization into the target cancer cell, releasing the cytotoxic agent. Dipeptide linkers such as valine-citrulline (Val-Cit) are well-known to be susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[6] The this compound structure contributes to similar dipeptide motifs within more complex linkers.

Conceptual Experimental Workflow: ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate utilizing a cleavable linker derived from intermediates like this compound.

Generalized Experimental Protocol: Solid-Phase Peptide Synthesis of a Tripeptide Linker

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following represents a generalized protocol for the solid-phase synthesis of a tripeptide, a common method for creating such molecules. This protocol is based on established peptide synthesis principles.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (e.g., Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-Dov-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF, DCM, and MeOH.

-

In a separate vessel, dissolve Fmoc-Dil-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin as described above.

-

-

Second Amino Acid Coupling:

-

Repeat the deprotection and washing steps.

-

Couple Fmoc-Val-OH using the same activation and coupling procedure.

-

-

Third Amino Acid Coupling:

-

Repeat the deprotection and washing steps.

-

Couple Fmoc-Dov-OH using the same activation and coupling procedure.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final tripeptide.

-

Mechanism of Action: A Conceptual Signaling Pathway

This compound is a component of a linker that delivers a cytotoxic payload. A common class of payloads used with such linkers are potent tubulin inhibitors like auristatins (e.g., MMAE).[7] The diagram below illustrates the conceptual signaling pathway initiated by an ADC carrying a tubulin inhibitor payload.

This pathway highlights the targeted nature of ADC therapy. The ADC circulates until it finds a cancer cell expressing the target antigen. Upon binding and internalization, the linker is cleaved in the lysosomal compartment, releasing the potent cytotoxic drug directly inside the cell. This leads to cell cycle arrest and ultimately, programmed cell death (apoptosis). The use of intermediates like this compound in the linker is a key aspect of this targeted drug delivery strategy.

References

- 1. This compound, 133120-89-5 | BroadPharm [broadpharm.com]

- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody Drug Conjugates | BroadPharm [broadpharm.com]

- 6. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins, isolation methodologies, and biological activities of dolastatin-related peptides, a class of potent antineoplastic agents. The information presented herein is intended to serve as a core resource for professionals engaged in natural product chemistry, oncology research, and the development of novel cancer therapeutics, including antibody-drug conjugates (ADCs).

Natural Sources of Dolastatin-Related Peptides

Dolastatins are a series of structurally unique peptides, depsipeptides, and cyclodepsipeptides originally isolated from marine organisms. While initially discovered in the sea hare Dolabella auricularia, subsequent research has revealed that the true producers of these potent cytotoxic compounds are marine cyanobacteria, which are consumed by the sea hare.[1][2] This bioaccumulation explains the presence of dolastatins in the mollusk.

The yields of dolastatins from their natural sources are notoriously low, posing a significant challenge for their development as therapeutic agents and underscoring the importance of synthetic and semi-synthetic production methods.[3][4]

Table 1: Natural Sources and Yields of Key Dolastatin-Related Peptides

| Peptide | Natural Source | Reported Yield | Reference(s) |

| Dolastatin 10 | Dolabella auricularia (Indian Ocean) | ~1.0 mg / 100 kg (10⁻⁶ - 10⁻⁷ %) | [3][4] |

| Dolastatin 10 | Symploca sp. VP642 (Palau) | Higher than from the sea hare | [5][6] |

| Dolastatin 10 | Caldora penicillata | Not quantified, but identified as a producer | [6] |

| Dolastatin 15 | Dolabella auricularia (Indian Ocean) | 10⁻⁶ - 10⁻⁷ % | [4][7] |

| Dolastatin 15 | Marine Cyanobacterium (Guam) | Not quantified, but identified as a producer | [8] |

| Symplostatin 1 | Symploca hydnoides (Guam, Hawaii) | Not quantified | [5] |

| Dolastatin 19 | Dolabella auricularia (Gulf of California) | 8.33 x 10⁻⁸ % | [9] |

It is noteworthy that many related compounds, such as symplostatins, lyngbyastatins, and somamides, have been isolated from various species of marine cyanobacteria, including Lyngbya and Schizothrix species.[10] The synthetic analogs of dolastatin 10, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are not found in nature but are crucial components of several FDA-approved antibody-drug conjugates.[1][6][11]

Isolation and Purification Methodologies

The isolation of dolastatins from their natural sources is a complex and labor-intensive process, primarily due to their low abundance and the intricate mixture of other secondary metabolites. The general strategy employed is bioassay-guided fractionation, where fractions of the crude extract are continuously tested for their cytotoxic activity to guide the purification process.

General Experimental Workflow for Bioassay-Guided Fractionation

The following diagram illustrates a typical workflow for the isolation of dolastatin-related peptides from a natural source.

Caption: A generalized workflow for the bioassay-guided isolation of dolastatin-related peptides.

Detailed Experimental Protocols

2.2.1. Extraction and Initial Fractionation of Dolastatins from Dolabella auricularia

-

Sample Preparation: The collected sea hares are typically frozen, freeze-dried, and then ground into a fine powder.

-

Extraction: The powdered material is exhaustively extracted with a mixture of solvents, such as dichloromethane/methanol (1:1). The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, carbon tetrachloride, dichloromethane, and water. The cytotoxic activity is typically concentrated in the dichloromethane and carbon tetrachloride fractions.

-

Initial Chromatography: The active fractions are then subjected to a series of chromatographic separations. This often starts with size-exclusion chromatography (e.g., Sephadex LH-20) followed by adsorption chromatography on silica gel or alumina.

2.2.2. High-Performance Liquid Chromatography (HPLC) Purification

-

Mobile Phases: A variety of mobile phases are used for reversed-phase HPLC, often consisting of gradients of acetonitrile or methanol in water, sometimes with the addition of a modifier like trifluoroacetic acid (TFA).

-

Columns: C18 columns are most commonly used for the separation of these peptides.

-

Detection: Fractions are monitored by UV absorbance (typically at 214 and 280 nm) and collected.

-

Bioassay-Guided Selection: Each collected fraction is tested for its cytotoxicity to identify the fractions containing the active dolastatin-related peptides for further purification until a pure compound is isolated.

Mechanism of Action and Signaling Pathways

Dolastatin-related peptides exert their potent cytotoxic effects primarily by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Signaling Pathway of Dolastatin-Induced Apoptosis

The following diagram illustrates the key events in the signaling pathway initiated by dolastatin-related peptides.

Caption: Signaling cascade of dolastatin-induced apoptosis.

Quantitative Data on Biological Activity

The cytotoxic potency of dolastatin-related peptides is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.

Table 2: In Vitro Cytotoxicity of Dolastatin 10 and its Synthetic Analogs (MMAE and MMAF)

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| Dolastatin 10 | L1210 | Leukemia | 0.03 | [3] |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [3] |

| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [3] |

| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [3] |

| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [3] |

| MMAE | HL-60 | Promyelocytic Leukemia | 0.38 | [11] |

| MMAE | NCI/ADR-RES | Ovarian Cancer | 0.49 | [11] |

| MMAF | HL-60 | Promyelocytic Leukemia | 13 | [11] |

| MMAF | NCI/ADR-RES | Ovarian Cancer | 25 | [11] |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT or Resazurin Assay)

-

Objective: To determine the IC₅₀ value of a dolastatin-related peptide against a panel of cancer cell lines.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compound is prepared in cell culture medium and added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) and untreated medium.

-

Incubation: The plates are incubated for 48-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with DMSO or a similar solvent, and the absorbance is measured at ~570 nm.

-

Resazurin Assay: Resazurin solution is added to each well, and after a 2-6 hour incubation, fluorescence is measured (excitation ~530-560 nm, emission ~590 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

-

Objective: To directly measure the effect of a dolastatin-related peptide on the polymerization of tubulin.

-

Assay Principle: Purified tubulin is induced to polymerize into microtubules in the presence or absence of the test compound. The extent of polymerization is monitored over time by measuring the increase in absorbance or fluorescence.

-

Procedure:

-

Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂) at 37°C.

-

The test compound or a control vehicle is added to the reaction mixture.

-

The change in absorbance at 340 nm or the fluorescence of a reporter dye is measured over time using a plate reader.

-

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control. The concentration of the compound that inhibits polymerization by 50% (IC₅₀) can be determined.

Immunofluorescence Staining for Microtubule Disruption

-

Objective: To visualize the effect of dolastatin-related peptides on the microtubule network within cells.

-

Procedure:

-

Cells are grown on coverslips and treated with the test compound for a specified period.

-

The cells are fixed (e.g., with paraformaldehyde or cold methanol), permeabilized (e.g., with Triton X-100), and blocked (e.g., with bovine serum albumin).

-

The cells are incubated with a primary antibody against α-tubulin.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

-

Analysis: The morphology of the microtubule network in treated cells is compared to that in control cells. Disruption of the microtubule fibers, formation of aggregates, and changes in cell shape are indicative of the compound's activity.

Application in Antibody-Drug Conjugates (ADCs)

The extreme potency of dolastatin-related peptides, particularly the synthetic auristatins (MMAE and MMAF), makes them ideal payloads for ADCs. The workflow for developing an auristatin-based ADC is a multi-step process.

Workflow for Auristatin ADC Development

Caption: A typical preclinical to clinical workflow for an auristatin ADC.

This guide provides a foundational understanding of the natural sources, isolation, and characterization of dolastatin-related peptides. The provided protocols and data serve as a starting point for researchers in this dynamic field of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of dolastatin 10 by molecular docking method [wisdomlib.org]

Exploring the Peptide Backbone of Auristatin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatins represent a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] Their profound cytotoxicity, often in the picomolar range, has established them as critical payloads in the development of antibody-drug conjugates (ADCs).[3][4] ADCs leverage the specificity of monoclonal antibodies to deliver these potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[1][2] The core of the auristatin molecule is a pentapeptide-like structure, and modifications to its peptide backbone have been a key focus of research to optimize potency, hydrophilicity, and suitability for conjugation.[3][5] This guide provides an in-depth exploration of the auristatin peptide backbone, detailing synthetic methodologies, structure-activity relationships, and key experimental protocols for their evaluation.

The Auristatin Peptide Backbone: Structure and Modifications

The archetypal auristatin, monomethyl auristatin E (MMAE), consists of five subunits, often denoted P1 through P5 from the N-terminus to the C-terminus.[3][5] The structure comprises four unique amino acid units: N-methyl-L-valine (P1), L-valine (P2), dolaisoleucine (Dil, P3), and dolaproine (Dap, P4), capped with a C-terminal norephedrine derivative (P5).[1] Monomethyl auristatin F (MMAF), another widely used analogue, features a C-terminal phenylalanine instead of the norephedrine derivative.[4][6]

Extensive research has focused on modifying this peptide backbone to enhance the therapeutic properties of auristatin-based ADCs. These modifications can be broadly categorized into three areas:

-

N-terminal (P1) and C-terminal (P5) Modifications: These have been the most widely explored areas for structure-activity relationship (SAR) studies.[3][5] Modifications at the N-terminus, such as the removal of a methyl group, can provide a site for linker attachment to the monoclonal antibody.[2] C-terminal modifications can influence the overall hydrophilicity and potency of the molecule.[3]

-

Central Peptide Core (P2-P3-P4) Modifications: While less common, modifications within the central core of the peptide are being investigated to modulate activity and physicochemical properties.[3][5] For instance, introducing hydrophilic moieties in this region has been shown to enhance potency and in vivo antitumor activity.[3][5]

-

Side Chain Modifications: Recent studies have explored substitutions of the side chains at the P1 and P5 positions to improve properties like tubulin inhibition and cytotoxicity against resistant cell lines.[4][7]

Synthesis of Auristatin Analogues

The total synthesis of auristatin analogues is a complex, multi-step process that involves the sequential coupling of the constituent amino acid and peptide fragments.[1] A general strategy involves the synthesis of key di- or tri-peptide intermediates, which are then coupled to assemble the full pentapeptide backbone.[1][7]

General Synthetic Workflow

The synthesis typically begins with the preparation of the individual protected amino acid building blocks. These are then coupled in a stepwise manner, followed by deprotection steps to allow for the next coupling reaction. The final step involves the global deprotection of all protecting groups and purification of the final auristatin analogue.

Caption: A generalized workflow for the chemical synthesis of auristatin analogues.

Experimental Protocols

Synthesis of Monomethyl Auristatin E (MMAE)

The following is a representative protocol for the synthesis of MMAE, compiled from established synthetic routes.[1] All reactions should be performed in a well-ventilated fume hood by trained personnel.

Protocol 1: Stepwise Elongation of the Peptide Chain [1]

-

Dipeptide Formation (Boc-L-Val-L-Dil-OMe):

-

To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes.

-

Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the resulting dipeptide, Boc-L-Val-L-Dil-OMe, by column chromatography on silica gel.

-

-

Saponification of the Dipeptide:

-

Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water.

-

Add lithium hydroxide and stir at room temperature for 4 hours.

-

Acidify the reaction mixture and extract the product with ethyl acetate.

-

-

Coupling with Dolaproine Analogue:

-

Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA.

-

Add the dolaproine analogue and stir overnight.

-

-

Iterative Deprotection and Coupling:

-

Repeat the steps of Boc deprotection and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.

-

Protocol 2: Final Deprotection and Purification of MMAE [1]

-

Global Deprotection: Treat the fully protected peptide with a solution of trifluoroacetic acid to remove all protecting groups.

-

Purification: Purify the final product by high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay

The potency of auristatin analogues is typically determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Protocol 3: MTT Assay for Cell Viability [8]

-

Cell Plating: Seed cancer cells (e.g., SKBR3, MDA-MB-468) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the auristatin analogue in complete cell culture medium. Add 100 µL of the diluted compound to the wells.

-

Incubation: Incubate the plates for a period of 72 to 96 hours.

-

Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

-

Data Acquisition: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance using a microplate reader.[8]

Quantitative Data on Auristatin Analogue Activity

The following table summarizes the in vitro cytotoxicity of various auristatin analogues against different cancer cell lines.

| Analogue | Cell Line | IC50 (nM) | Reference |

| MMAE | MOLM13 | Similar to 13a | [9] |

| Compound 13a (P4 azide) | MOLM13 | Similar to MMAE | [9] |

| Compound 11k | HCT116 | Potent | [7][10] |

| Compound 18d | HCT116 | More potent than MMAF | [7][10] |

| MMAF | HCT116 | - | [7][10] |

| Hydrophilic MMAE (Compound 1) | - | Decreased cytotoxicity | [11] |

| Hydrophilic MMAE (Compound 2) | - | Decreased cytotoxicity | [11] |

Mechanism of Action and Signaling Pathways

Auristatins exert their potent cytotoxic effects primarily by inhibiting tubulin polymerization.[2][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2][6]

Caption: The primary mechanism of action for auristatin analogues.

Furthermore, studies have shown that auristatin-based ADCs can act synergistically with inhibitors of the PI3K-AKT-mTOR signaling pathway.[12] This pathway is often hyperactivated in cancer and plays a crucial role in cell growth and survival.[12] Inhibition of this pathway may sensitize cancer cells to the cytotoxic effects of auristatins.[12]

Caption: Interaction of auristatin ADCs with the PI3K-AKT-mTOR signaling pathway.

Conclusion

The peptide backbone of auristatin analogues offers a versatile scaffold for the development of highly potent cytotoxic agents for targeted cancer therapy. A deep understanding of the structure-activity relationships, coupled with robust synthetic and analytical methodologies, is crucial for the rational design of next-generation auristatin-based ADCs with improved efficacy and safety profiles. The continued exploration of modifications to the peptide core and side chains holds significant promise for overcoming challenges such as drug resistance and further enhancing the therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 6. Auristatins - Creative Biolabs [creativebiolabs.net]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Monomethyl Auristatin E (MMAE) from Dolavaline-Valine-Dolaisoleucine (Dov-Val-Dil-OH)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the synthesis of the potent anti-tubulin agent Monomethyl Auristatin E (MMAE) from the tripeptide precursor Dolavaline-Valine-Dolaisoleucine (Dov-Val-Dil-OH). MMAE is a critical component of several antibody-drug conjugates (ADCs) used in oncology.[1]

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[2] Its high cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, makes it an effective agent for cancer therapy when targeted to tumor cells via monoclonal antibodies.[2] The synthesis of MMAE is a multi-step process that involves the sequential coupling of unique amino acid residues.[3] The protocol outlined below details the final peptide coupling step to furnish the pentapeptide structure of MMAE, starting from the advanced intermediate this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the final peptide coupling and purification steps in the synthesis of auristatin analogues and related peptide-drug conjugates. Yields and purity are highly dependent on the specific coupling reagents, reaction conditions, and purification methods employed.

Table 1: Peptide Coupling Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | This compound | [4] |

| Coupling Partner | Dolaproine-Dolaphenine (Dap-Doe) fragment | Inferred from[3][5] |

| Coupling Reagents | EDCI, HOBt, DIPEA | [6][7] |

| Solvent | Anhydrous DMF or CH2Cl2 | [6] |

| Reaction Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | 12-24 hours | [3] |

Table 2: Typical Yields and Purity of MMAE Synthesis and Conjugation

| Parameter | Value | Reference |

| Crude Peptide Yield | Variable, dependent on scale and success of coupling | [8][9] |

| Purified Yield (Final Coupling Step) | 50-70% (Typical for peptide couplings) | Inferred from general peptide synthesis literature |

| Purity (Post-HPLC) | >98% | [10] |

| Characterization Methods | LC-MS, 1H NMR | [11] |

Experimental Protocol: Synthesis of MMAE from this compound

This protocol describes the coupling of the tripeptide this compound with a C-terminal dipeptide fragment, such as a Dolaproine-Dolaphenine (Dap-Doe) amide, to form the complete MMAE pentapeptide.

Materials:

-

This compound (TFA salt)[4]

-

Dolaproine-Dolaphenine amide (or a suitable C-terminal precursor with a free amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[6]

-

1-Hydroxybenzotriazole (HOBt)[6]

-

N,N-Diisopropylethylamine (DIPEA)[6]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)[6]

-

Trifluoroacetic acid (TFA) for deprotection if necessary

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., acetonitrile, water, TFA for HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve the Dolaproine-Dolaphenine amide (1.1 equivalents) in anhydrous DMF.

-

To the this compound solution, add HOBt (1.2 equivalents).

-

-

Peptide Coupling Reaction:

-

Cool the this compound and HOBt solution to 0 °C in an ice bath.

-

Add DIPEA (3 equivalents) to the solution to neutralize the TFA salt and create a basic environment for the coupling reaction.

-

Slowly add EDCI (1.2 equivalents) to the reaction mixture.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the solution of the Dolaproine-Dolaphenine amide to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-